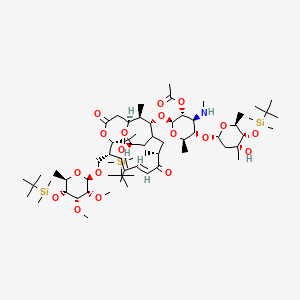
N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate is a chemical compound with the molecular formula CD₃(CD₂)₁₅N⁺(CD₃)₃·CD₃C₆D₄SO₃⁻ and a molecular weight of 505.04 . This compound is also known by its synonyms, Cetyltrimethylammonium p-Toluenesulfonate and Celtrimonium Tosylate . It is a deuterated version of the commonly used surfactant, cetyltrimethylammonium tosylate, which is utilized in various scientific and industrial applications.
Métodos De Preparación
The synthesis of N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate involves the reaction of hexadecyltrimethylammonium bromide with p-toluenesulfonic acid in the presence of deuterium oxide (D₂O) to achieve the deuterated form . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Deuterium oxide (D₂O)
Reaction Time: Several hours to ensure complete deuteration
Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halides, alkoxides
Aplicaciones Científicas De Investigación
N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate involves its interaction with molecular targets and pathways. As a surfactant, it reduces the surface tension of aqueous solutions, facilitating the formation of micelles and emulsions . The deuterated form of the compound may exhibit different physicochemical properties compared to its non-deuterated counterpart, potentially affecting its interactions with biological molecules and systems .
Comparación Con Compuestos Similares
N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate can be compared with other similar compounds, such as:
Cetyltrimethylammonium Bromide (CTAB): A non-deuterated surfactant commonly used in various applications.
Cetyltrimethylammonium Chloride (CTAC): Another non-deuterated surfactant with similar properties.
Deuterated Surfactants: Other deuterated surfactants with varying degrees of deuteration and different applications.
The uniqueness of this compound lies in its deuterated nature, which can provide insights into the effects of deuteration on chemical and biological processes .
Propiedades
Fórmula molecular |
C26H49NO3S |
|---|---|
Peso molecular |
504.0 g/mol |
Nombre IUPAC |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-dotriacontadeuteriohexadecyl-tris(trideuteriomethyl)azanium;2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzenesulfonate |
InChI |
InChI=1S/C19H42N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D,19D2;1D3,2D,3D,4D,5D |
Clave InChI |
MZMRZONIDDFOGF-UAIRTRSQSA-M |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)[O-])[2H].[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


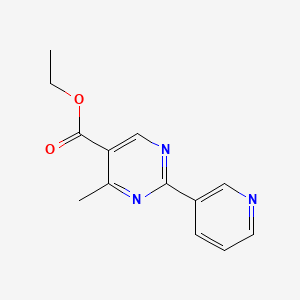
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
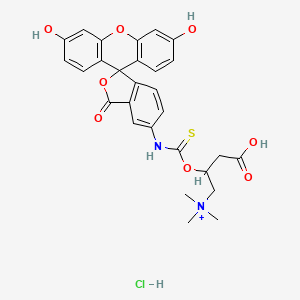
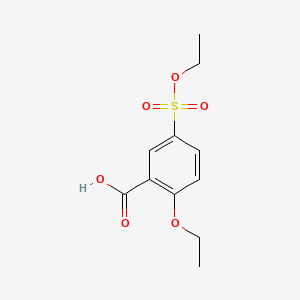
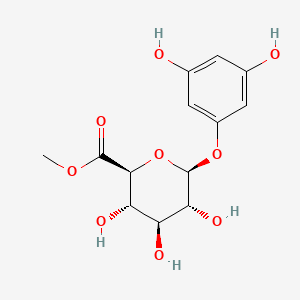
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)
![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)
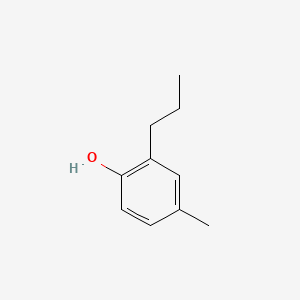
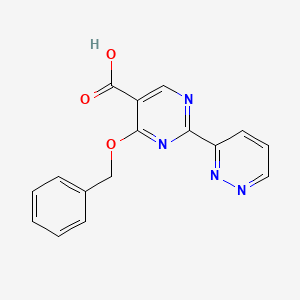
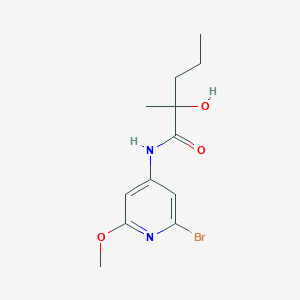
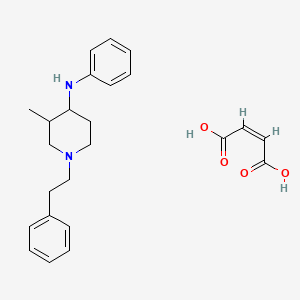
![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
